molecular formula C26H38O8 B14677597 Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol CAS No. 32630-58-3

Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol

Katalognummer: B14677597
CAS-Nummer: 32630-58-3
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: QVQJBUCFNAJZII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications. It is synthesized through the polymerization of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol].

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] involves a polymerization reaction. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired properties of the final polymer.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers, 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, and 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol], are fed into the reactor along with the catalyst. The reaction is carefully monitored and controlled to ensure consistent quality and yield of the polymer. After polymerization, the polymer is purified and processed into the desired form for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its chemical structure and properties.

    Reduction: Reduction reactions can also occur, altering the polymer’s characteristics.

    Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions can result in polymers with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for applications in medical devices and implants.

    Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.

Wirkmechanismus

The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific receptors or enzymes, leading to desired biological or chemical effects. The exact mechanism can vary depending on the specific application and the environment in which the polymer is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propenoic acid, 3-phenyl-, ethyl ester
  • 2-Propenoic acid, 3-phenyl-, pentyl ester
  • 2-Propenoic acid, 3-phenyl-, phenylmethyl ester

Uniqueness

2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] is unique due to its specific polymeric structure, which imparts distinct physical and chemical properties. These properties make it suitable for applications that require high stability, biocompatibility, and specific interaction with biological or chemical targets.

Eigenschaften

CAS-Nummer

32630-58-3

Molekularformel

C26H38O8

Molekulargewicht

478.6 g/mol

IUPAC-Name

ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol

InChI

InChI=1S/C16H18O4.C10H20O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h5-12H,3-4H2,1-2H3;9-12H,1-8H2

InChI-Schlüssel

QVQJBUCFNAJZII-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC.C1CC(CCC1OCCO)OCCO

Verwandte CAS-Nummern

32630-58-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.